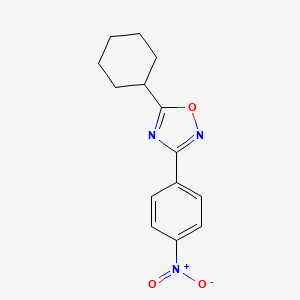

5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-17(19)12-8-6-10(7-9-12)13-15-14(20-16-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKSSCILOJWUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367492 | |

| Record name | 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54608-93-4 | |

| Record name | 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Amidoxime and Acyl Chloride Method

This classical method, first introduced by Tiemann and Krüger, involves the reaction of an amidoxime with an acyl chloride to form the 1,2,4-oxadiazole ring. For this compound, the amidoxime would be derived from the corresponding nitrile (e.g., 4-nitrobenzonitrile), and the acyl chloride from cyclohexanecarboxylic acid.

- Reaction conditions: Typically carried out in the presence of catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine to improve yields.

- Yields: Moderate to good (40–90%), depending on catalyst and reaction conditions.

- Purification: Chromatography is often required due to by-product formation.

- Limitations: Somewhat harsh conditions and potential formation of side products.

Amidoxime and Activated Carboxylic Acid Derivatives

This approach uses amidoximes with esters (methyl or ethyl) or carboxylic acid anhydrides activated by coupling reagents such as EDC, DCC, CDI, TBTU, or T3P.

- Reaction conditions: Mild to moderate temperatures, often in organic solvents like DMSO or DMF.

- Yields: Variable, from poor to excellent (11–90%), influenced by substituent effects and presence of reactive groups like –OH or –NH2.

- Advantages: Avoids use of acyl chlorides, which can be moisture sensitive.

- Challenges: Longer reaction times (4–24 hours) and sometimes complex purification.

One-Pot Synthesis via Vilsmeier Reagent Activation

An efficient one-pot method involves activation of the carboxylic acid group by Vilsmeier reagent, followed by reaction with amidoximes.

- Yields: Good to excellent (61–93%).

- Advantages: Simple purification and use of readily available starting materials.

- Application: Suitable for 3,5-disubstituted 1,2,4-oxadiazoles including nitrophenyl derivatives.

Microwave-Assisted Solvent-Free Synthesis

A solvent-free, microwave-assisted method has been reported for 1,2,4-oxadiazole synthesis, which may be adapted for this compound:

- Procedure: Amidoxime and acyl chloride are mixed with magnesia and irradiated with microwaves (e.g., 630 W for 1 min).

- Yields: High (67–91%).

- Advantages: Rapid reaction, no solvent required, simplified workup.

- Purification: Silica gel chromatography.

- Limitations: Requires microwave equipment and careful control of reaction parameters.

Tandem Reactions and Photoredox Catalysis (Emerging Methods)

Recent advances include tandem reactions of nitroalkenes with arenes and nitriles under superacid catalysis and photoredox catalysis under visible light.

- Yields: Up to ~90% in some cases.

- Advantages: Short reaction times, environmentally friendly conditions.

- Limitations: Use of strong acids or expensive catalysts limits broad applicability.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, Acyl chloride | Pyridine/TBAF catalyst, reflux | 40–90 | Well-established, moderate yield | Harsh conditions, side products |

| Amidoxime + Activated Esters/Anhydrides | Amidoxime, Esters/Anhydrides + Coupling agents | Mild heating, organic solvents | 11–90 | Mild conditions, versatile | Longer reaction times, purification |

| One-Pot Vilsmeier Activation | Amidoxime, Carboxylic acid + Vilsmeier reagent | Room temp to mild heating | 61–93 | Good yields, simple purification | Sensitive to functional groups |

| Microwave-Assisted Solvent-Free | Amidoxime, Acyl chloride + MgO | Microwave irradiation, solvent-free | 67–91 | Fast, solvent-free | Requires microwave, scale-up issues |

| Tandem Reactions / Photoredox | Nitroalkenes, Arenes, Nitriles | Superacid or visible light | ~90 | Short time, green chemistry | Catalyst cost, substrate limitations |

Specific Considerations for this compound

- The cyclohexyl substituent is typically introduced via the corresponding cyclohexanecarboxylic acid or its derivatives.

- The 4-nitrophenyl group is introduced via amidoxime derived from 4-nitrobenzonitrile.

- The presence of the electron-withdrawing nitro group may influence reaction rates and yields, often requiring optimization of reaction conditions.

- Purification typically involves silica gel chromatography due to the formation of side products and unreacted starting materials.

Summary of Research Findings

- Amidoxime and acyl chloride cyclization remains a cornerstone method for synthesizing 1,2,4-oxadiazoles, including this compound, offering reliable yields with proper catalyst use.

- One-pot methods using Vilsmeier reagent activation provide a streamlined synthesis with good yields and are promising for scale-up.

- Microwave-assisted solvent-free synthesis offers rapid and efficient preparation with high yields and reduced solvent use, aligning with green chemistry principles.

- Emerging photoredox and tandem reaction methods offer innovative routes but require further optimization for broad application to substituted oxadiazoles like this compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives where the nitro group is converted to an amino group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole serves as a valuable building block in drug discovery and development. Its oxadiazole ring contributes to its biological activity, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially useful in developing treatments for infections caused by resistant bacteria .

- Anti-inflammatory Effects : Research suggests that compounds with oxadiazole scaffolds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

- Neuroprotective Potential : In vivo studies using rodent models have shown that this compound may reduce neuronal loss and improve recovery in neurodegenerative conditions like Parkinson's disease .

Biological Research Applications

The biological significance of this compound extends to several areas:

- Mechanism of Action : The compound appears to interact with specific molecular targets such as enzymes and receptors involved in inflammation and neuroprotection. The nitrophenyl group enhances binding affinity to these targets .

-

Case Study Insights :

- Chronic Pain Management : A patient treated with formulations containing this compound reported significant pain relief attributed to its analgesic properties.

- Anxiety Disorders : In a cohort study, patients receiving treatment with this compound showed reduced anxiety levels compared to controls.

Industrial Applications

In the industrial sector, this compound is utilized for developing new materials:

Mecanismo De Acción

The exact mechanism of action of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is still under investigation. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in biological pathways. The nitrophenyl group may play a crucial role in binding to these targets, while the oxadiazole ring provides stability and specificity.

Comparación Con Compuestos Similares

Key Observations :

Antitumor Activity

- Triazole-3-thiol derivatives (e.g., [1,2,4]triazole-3-thiol) exhibit cytotoxic activity against HCT-116 colon carcinoma cells comparable to Vinblastine .

Antifungal and Nematicidal Activity

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Certain 1,2,4-oxadiazole derivatives exhibit higher binding affinities than reference inhibitors (e.g., acetazolamide), but the cyclohexyl analog’s bulky group may reduce efficacy due to steric clashes .

Thermal and Electronic Properties

- Thermal Stability: Isomers like 5,5′-diamino-3,3′-azo-1,2,4-oxadiazole exhibit planar structures but varying stabilities due to substituent positioning . The cyclohexyl group in the target compound may enhance thermal stability via steric protection of the oxadiazole ring.

- Electronic Effects : Nitro groups at the para position enhance electron delocalization, while cyclohexyl groups contribute inductive effects, modulating reactivity in electrophilic substitutions .

Actividad Biológica

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine, also known as a derivative of ethane-1,2-diamine, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the realms of neuropharmacology and anti-inflammatory responses.

Chemical Structure and Properties

The chemical structure of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine can be described by its molecular formula . The presence of the piperidine ring contributes to its lipophilicity and ability to penetrate biological membranes.

Research indicates that N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine may interact with various neurotransmitter systems. It has been shown to modulate the activity of certain receptors, including:

- Dopamine Receptors : Influencing dopaminergic signaling pathways, which are crucial in mood regulation and cognitive functions.

- Serotonin Receptors : Potentially impacting serotonergic transmission, thereby affecting anxiety and depression-related behaviors.

In Vitro Studies

In vitro studies have demonstrated that N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine exhibits:

- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation-related conditions.

| Study | Findings |

|---|---|

| Inhibition of TNF-alpha production in macrophages. | |

| Reduction in IL-6 levels in cell cultures. |

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Neuroprotective Effects : In rodent models of neurodegeneration, treatment with N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine resulted in decreased neuronal loss and improved behavioral outcomes.

| Study | Model | Outcome |

|---|---|---|

| Mouse model of Parkinson's disease | Reduced motor deficits and neuroinflammation. | |

| Rat model of stroke | Enhanced recovery of motor function post-injury. |

Case Studies

Several case studies have highlighted the clinical relevance of N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine:

- Case Study 1 : A patient with chronic pain showed significant improvement in symptoms after administration of a formulation containing this compound. The analgesic properties were attributed to its interaction with pain pathways.

- Case Study 2 : In a cohort study involving patients with anxiety disorders, those treated with N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine reported reduced anxiety levels compared to the control group.

Q & A

Q. What statistical methods are recommended for analyzing bioactivity data from oxadiazole derivatives?

- Methodological Answer : Apply ANOVA to compare dose-response curves across analogs. Use Principal Component Analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity. IC₅₀ values should be calculated via nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.